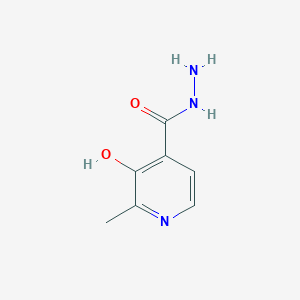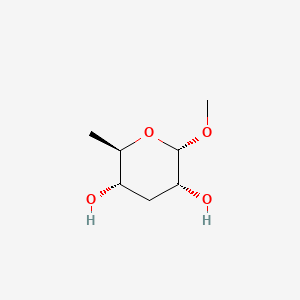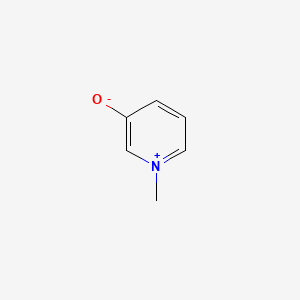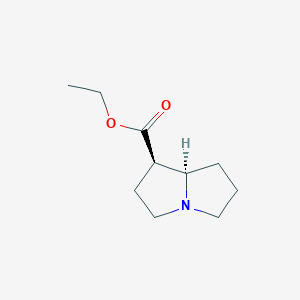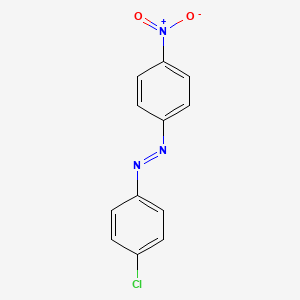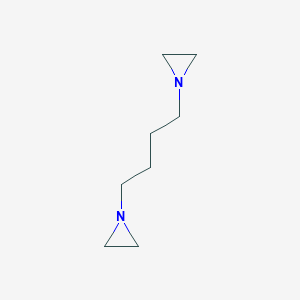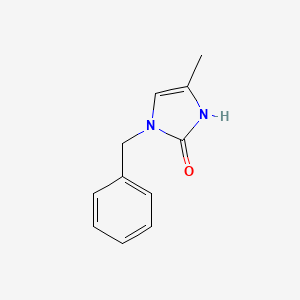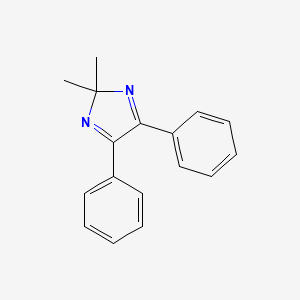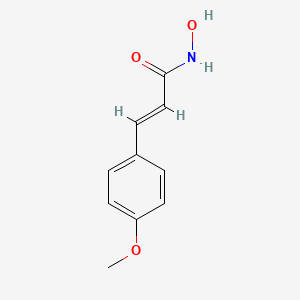
p-Methoxycinnamohydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Methoxycinnamohydroxamic acid: is a derivative of cinnamic acid, characterized by the presence of a methoxy group and a hydroxamic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxycinnamohydroxamic acid typically involves the reaction of p-methoxycinnamic acid with hydroxylamine. The reaction is usually carried out in an alkaline medium to facilitate the formation of the hydroxamic acid group. Common reagents include hydroxylamine hydrochloride and a base such as sodium hydroxide. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: p-Methoxycinnamohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The hydroxamic acid group can be reduced to an amide or amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: p-Methoxycinnamic acid derivatives.
Reduction: p-Methoxycinnamamide or p-Methoxycinnamine.
Substitution: p-Nitromethoxycinnamohydroxamic acid or p-Bromomethoxycinnamohydroxamic acid.
Scientific Research Applications
Chemistry: p-Methoxycinnamohydroxamic acid is used as a building block in organic synthesis, particularly in the development of novel materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteases and other enzymes that interact with hydroxamic acids.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent, due to its ability to inhibit matrix metalloproteinases, which play a role in cancer metastasis.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of p-Methoxycinnamohydroxamic acid primarily involves its interaction with metal ions and enzymes. The hydroxamic acid group can chelate metal ions, inhibiting the activity of metalloproteases. This chelation disrupts the enzyme’s function, leading to potential therapeutic effects such as the inhibition of cancer cell metastasis.
Comparison with Similar Compounds
p-Methoxycinnamic acid: Lacks the hydroxamic acid group but shares the methoxy and cinnamic acid structure.
p-Hydroxycinnamohydroxamic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Cinnamohydroxamic acid: Lacks the methoxy group but contains the cinnamic acid and hydroxamic acid functionalities.
Uniqueness: p-Methoxycinnamohydroxamic acid is unique due to the presence of both the methoxy and hydroxamic acid groups, which confer distinct chemical reactivity and biological activity. The methoxy group enhances its lipophilicity, potentially improving its bioavailability, while the hydroxamic acid group provides strong metal-chelating properties, making it a potent enzyme inhibitor.
Properties
CAS No. |
25357-01-1 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(E)-N-hydroxy-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H11NO3/c1-14-9-5-2-8(3-6-9)4-7-10(12)11-13/h2-7,13H,1H3,(H,11,12)/b7-4+ |
InChI Key |
BQDLTSGIXOYYHY-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NO |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


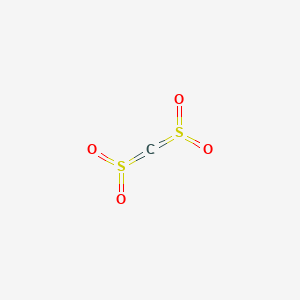
![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
![[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate](/img/structure/B14685056.png)
![3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B14685061.png)
![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
